molecular formula C8H12F3NO3 B8273110 2-Oxa-5-azaspiro[3.4]octane2,2,2-trifluoroacetate CAS No. 1419590-65-0

2-Oxa-5-azaspiro[3.4]octane2,2,2-trifluoroacetate

Katalognummer: B8273110
CAS-Nummer: 1419590-65-0
Molekulargewicht: 227.18 g/mol
InChI-Schlüssel: KAWIHJONLNBKEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxa-5-azaspiro[34]octane trifluoroacetate salt is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of a cyclopentane ring or a four-membered ring. These approaches typically use readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purification .

Industrial Production Methods

While specific industrial production methods for 2-Oxa-5-azaspiro[3.4]octane trifluoroacetate salt are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the process is cost-effective and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxa-5-azaspiro[3.4]octane trifluoroacetate salt can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions would depend on the desired transformation and the functional groups present in the molecule.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

2-Oxa-5-azaspiro[3.4]octane trifluoroacetate salt has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Oxa-5-azaspiro[3.4]octane trifluoroacetate salt exerts its effects would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would require detailed study and characterization.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Oxa-6-azaspiro[3.5]nonane oxalate
  • 2-Oxa-7-azaspiro[3.5]nonane oxalate
  • 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane

Uniqueness

2-Oxa-5-azaspiro[3.4]octane trifluoroacetate salt is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This gives it distinct chemical properties and reactivity compared to other similar compounds .

Eigenschaften

CAS-Nummer

1419590-65-0

Molekularformel

C8H12F3NO3

Molekulargewicht

227.18 g/mol

IUPAC-Name

2-oxa-5-azaspiro[3.4]octane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H11NO.C2HF3O2/c1-2-6(7-3-1)4-8-5-6;3-2(4,5)1(6)7/h7H,1-5H2;(H,6,7)

InChI-Schlüssel

KAWIHJONLNBKEY-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(COC2)NC1.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.